

An In-depth Technical Guide to Hircinol

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Disclaimer: The compound "**Henriol A**" is not found in the scientific literature. This guide focuses on Hircinol, a naturally occurring dihydrophenanthrene with structural and phonetic similarities, which is presumed to be the intended subject of this inquiry.

Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

Hircinol is a dihydrophenanthrene, a class of organic compounds isolated from various orchid species, particularly from the tubers of Loroglossum hircinum and has also been reported in other organisms like Dendrobium draconis and Dioscorea oppositifolia. It is recognized for its role as a phytoalexin, a substance produced by plants as a defense mechanism against pathogens. Structurally, it is 4-methoxy-9,10-dihydrophenanthrene-2,5-diol.

Chemical Structure:

Figure 1: Chemical Structure of Hircinol.

Table 1: Physicochemical Properties of Hircinol



Property	Value	Reference
Molecular Formula	C15H14O3	[1]
Molecular Weight	242.27 g/mol	[1]
IUPAC Name	4-methoxy-9,10- dihydrophenanthrene-2,5-diol	[1]
CAS Number	41060-05-3	[1]

Biological Activities and Quantitative Data

Hircinol has demonstrated a range of biological activities, including antimicrobial, antioxidant, and antiproliferative effects. The following tables summarize the key quantitative data from published studies.

Table 2: Antimicrobial Activity of Hircinol

Organism	Assay Method	Concentration/ Dosage	Result	Reference
Escherichia coli DH5α	Broth Microdilution	3.9 x 10 ⁻⁴ M	Minimal Inhibitory Concentration (MIC)	
Staphylococcus aureus ATCC 6538P	Broth Microdilution	3.9 x 10 ⁻⁴ M	Minimal Inhibitory Concentration (MIC)	_
Candida lipolytica	Spectrophotomet ry	50 ppm	Fungal growth inhibition observed	[2]
Candida lipolytica	Spectrophotomet ry	100 ppm	Fungal growth inhibition observed	[2]



Table 3: Antiproliferative Activity of Hircinol

Cell Line	Assay Method	Concentration/ Dosage	Result	Reference
AGS (gastric cancer)	MTS Assay	100 μg/mL (4.1 x 10 ⁻⁴ M)	~40% reduction in cell viability after 48h	
KATO-III (gastric cancer)	MTS Assay	100 μg/mL (4.1 x 10 ⁻⁴ M)	~35% reduction in cell viability after 48h	_

Table 4: Antioxidant Activity of Hircinol

Assay Method	Result	Reference
Superoxide Dismutase (SOD) Activity Assay	Increased SOD activity in polymorphonuclear leukocytes (PMNs).	
Catalase (CAT) Activity Assay	Increased CAT activity in polymorphonuclear leukocytes (PMNs).	_
Glutathione S-Transferase (GST) Activity Assay	Increased GST activity in polymorphonuclear leukocytes (PMNs).	-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

A definitive, step-by-step published synthesis protocol for hircinol is not readily available. However, based on the common methods for synthesizing dihydrophenanthrenes, a plausible route involves the photocyclization of a corresponding stilbene precursor.



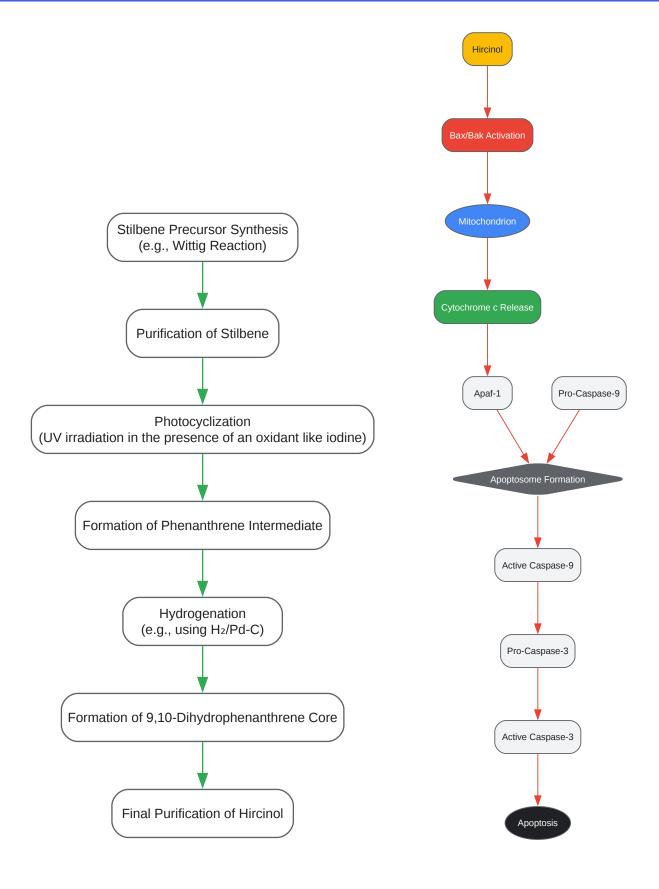




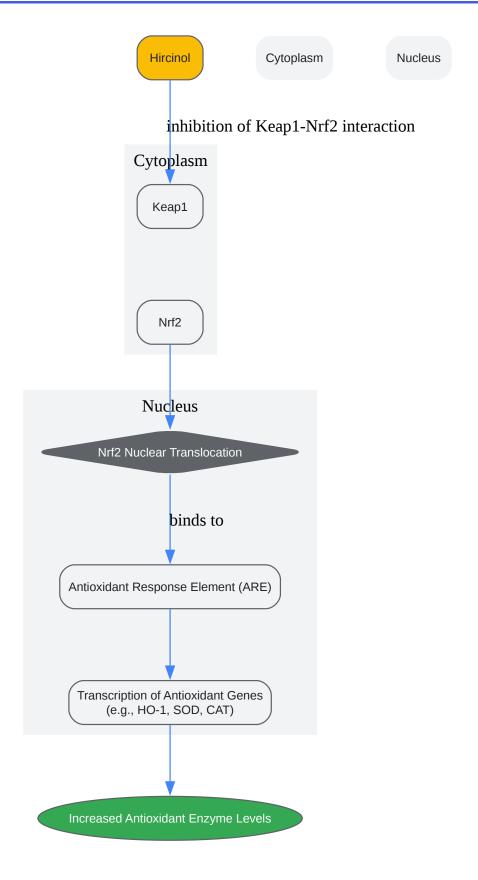
Principle: The synthesis of the 9,10-dihydrophenanthrene core is often achieved through an intramolecular photocyclization of a stilbene derivative. The stilbene precursor can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction, followed by photochemical cyclization and subsequent hydrogenation.

Workflow for Proposed Synthesis of Hircinol:









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References

- 1. One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,y-Diarylation of Acids - PMC [pmc.ncbi.nlm.nih.gov]
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